molecular formula C8H5ClF3NO2 B567736 Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate CAS No. 1246685-28-8

Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate

Cat. No. B567736
M. Wt: 239.578
InChI Key: NJEVEXBNCLQMAJ-UHFFFAOYSA-N
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Patent
US08450313B2

Procedure details

Oxalyl chloride (0.5 ml) was added to a solution of 2-chloro-5-(trifluoromethyl)isonicotinic acid (CAS Reg. No. 505084-58-2, 68 mg) in DCM (5 ml). DMF (1 drop) was added and the resulting mixture was stirred overnight at room temperature. Methanol (5 ml) was added and the mixture was concentrated to dryness. The crude product was used in the next step without further purification.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C(Cl)=O.[Cl:7][C:8]1[CH:9]=[C:10]([C:14]([C:17]([F:20])([F:19])[F:18])=[CH:15][N:16]=1)[C:11]([OH:13])=[O:12].CO>C(Cl)Cl.CN(C=O)C>[CH3:1][O:12][C:11](=[O:13])[C:10]1[C:14]([C:17]([F:20])([F:18])[F:19])=[CH:15][N:16]=[C:8]([Cl:7])[CH:9]=1

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C(=CN1)C(F)(F)F
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC(C1=CC(=NC=C1C(F)(F)F)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.